Cas no 2243516-03-0 (5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid)

5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid is a protected amino acid derivative featuring both Fmoc (fluorenylmethyloxycarbonyl) and methanesulfonamide functional groups. The Fmoc group provides selective deprotection under mild basic conditions, making it valuable in peptide synthesis. The methanesulfonamide moiety enhances solubility and can serve as a handle for further functionalization. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and compatibility with standard coupling reagents. Its benzoic acid backbone allows for conjugation to resins or other substrates, facilitating the construction of complex molecular architectures. The dual functionality makes it a versatile intermediate in medicinal chemistry and bioconjugation applications.
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid structure
2243516-03-0 structure
Product name:5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid
CAS No:2243516-03-0
MF:C23H20N2O6S
MW:452.479704856873
CID:5155043
PubChem ID:165822624

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2243516-03-0
    • 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid
    • EN300-81380
    • Inchi: 1S/C23H20N2O6S/c1-32(29,30)25-21-11-10-14(12-19(21)22(26)27)24-23(28)31-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20,25H,13H2,1H3,(H,24,28)(H,26,27)
    • InChI Key: DMQPOKFOVAMGKR-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC(=CC=1C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(=O)=O

Computed Properties

  • Exact Mass: 452.10420754g/mol
  • Monoisotopic Mass: 452.10420754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 775
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 130Ų

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-81380-0.5g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid
2243516-03-0 95.0%
0.5g
$1344.0 2025-02-21
Enamine
EN300-81380-0.25g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid
2243516-03-0 95.0%
0.25g
$1288.0 2025-02-21
Enamine
EN300-81380-0.1g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid
2243516-03-0 95.0%
0.1g
$1232.0 2025-02-21
Enamine
EN300-81380-1.0g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid
2243516-03-0 95.0%
1.0g
$1400.0 2025-02-21
Enamine
EN300-81380-0.05g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid
2243516-03-0 95.0%
0.05g
$1176.0 2025-02-21
Enamine
EN300-81380-5.0g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid
2243516-03-0 95.0%
5.0g
$4060.0 2025-02-21
Enamine
EN300-81380-10.0g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid
2243516-03-0 95.0%
10.0g
$6020.0 2025-02-21
Enamine
EN300-81380-2.5g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid
2243516-03-0 95.0%
2.5g
$2745.0 2025-02-21

Additional information on 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid

Introduction to 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic Acid (CAS No. 2243516-03-0)

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid, with the CAS number 2243516-03-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoic acid core modified with a methanesulfonamide group and an amino group protected by a fluoren-9-ylmethoxycarbonyl (Fmoc) moiety. The presence of these functional groups not only imparts unique chemical properties but also opens up a plethora of possibilities for its application in medicinal chemistry.

The structural design of this compound reflects a deep understanding of molecular interactions and pharmacophores, which are critical for drug design. The benzoic acid moiety is a well-known pharmacophore found in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. The methanesulfonamide group is another important feature, often used in drug development due to its ability to enhance solubility and metabolic stability. Furthermore, the Fmoc protection on the amino group is a common strategy in peptide synthesis and drug development, providing a stable handle for further chemical modifications.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The compound 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid has emerged as a promising candidate in this context. Its unique structural features make it a versatile scaffold for designing molecules that can interact with various biological targets. For instance, the benzoic acid core can be exploited for binding to proteins, while the methanesulfonamide group can modulate solubility and bioavailability.

One of the most exciting aspects of this compound is its potential application in the development of new therapeutic agents. The Fmoc-protected amino group allows for easy manipulation during synthetic protocols, enabling researchers to explore different derivatives with tailored biological activities. This flexibility is particularly valuable in drug discovery, where the ability to modify and optimize molecular structures is crucial for achieving desired pharmacological effects.

The field of medicinal chemistry has seen significant advancements due to the development of new synthetic methodologies and the discovery of novel bioactive compounds. The compound 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid exemplifies these advancements by integrating multiple pharmacophoric elements into a single molecular framework. This approach has led to the discovery of several lead compounds that have advanced into clinical trials.

In addition to its potential in drug development, this compound has also been explored in academic research for understanding fundamental chemical principles. Its complex structure provides a valuable model system for studying electronic effects, steric hindrance, and other factors that influence molecular recognition. Such studies contribute to the broader understanding of how molecular structures dictate biological activity, which is essential for designing more effective drugs.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies are often employed to construct the desired molecular framework. These methodologies highlight the sophistication of modern organic synthesis and underscore the importance of expertise in chemical transformations.

The biological evaluation of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid has revealed intriguing properties that warrant further investigation. Preclinical studies have shown that derivatives of this compound exhibit promising activity against various disease targets. For example, some analogs have demonstrated efficacy in inhibiting key enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in conditions such as arthritis and autoimmune diseases.

The role of computational chemistry and bioinformatics in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of this compound to biological targets, providing insights into its mechanism of action. These computational studies complement experimental efforts by offering rapid screening platforms for identifying promising candidates.

The future prospects for this compound are vast, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in synthetic chemistry continue to unlock new possibilities for modifying its structure, leading to more potent and selective derivatives. Additionally, advances in biotechnology have enabled high-throughput screening methods that can rapidly assess the biological activity of large libraries of compounds.

In conclusion, 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methanesulfonamidobenzoic acid (CAS No. 2243516-03-0) represents a significant advancement in pharmaceutical research. Its intricate structure and versatile functional groups make it a valuable scaffold for designing novel therapeutic agents. The ongoing exploration of its biological activities and synthetic modifications holds great promise for addressing unmet medical needs.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd